3-[(Z)-benzylideneamino]quinazolin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11N3O |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-[(Z)-benzylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O/c19-15-13-8-4-5-9-14(13)16-11-18(15)17-10-12-6-2-1-3-7-12/h1-11H/b17-10- |
InChI Key |
GPQDPPIXNLRXPD-YVLHZVERSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\N2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Z Benzylideneamino Quinazolin 4 One and Its Analogs
Classical and Contemporary Approaches to the Quinazolin-4(3H)-one Core
The quinazolin-4(3H)-one ring is a "privileged" scaffold in medicinal chemistry, and numerous synthetic strategies have been devised for its construction. ijprajournal.commdpi.com These methods often start from readily available precursors like anthranilic acid and its derivatives.
The Niementowski synthesis is a cornerstone method for constructing the 4-oxo-3,4-dihydroquinazoline (quinazolin-4(3H)-one) ring. nih.govwikipedia.org This reaction typically involves the thermal condensation of an anthranilic acid with an amide. nih.govwikipedia.org The classical approach often requires high temperatures and long reaction times. nih.gov
A common example is the reaction of anthranilic acid with an excess of formamide (B127407), which upon heating, yields quinazolin-4-one. generis-publishing.comepstem.net One study demonstrated that heating anthranilic acid with formamide at 130-135°C for 2 hours resulted in a 72% yield, which could be increased to 96% under optimized conditions. generis-publishing.com
To overcome the harsh conditions of the traditional Niementowski reaction, significant modifications have been developed, most notably the use of microwave irradiation. ijprajournal.comnih.gov Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and often improves yields. nih.govsemanticscholar.org For instance, the reaction of anthranilic acid with formamide under microwave irradiation (300 W) in the presence of acetic acid afforded quinazolin-4(3H)-one in 93% yield after just 5 minutes. semanticscholar.org This method offers advantages such as cleaner reactions, rapid conversion, and good substrate tolerance. semanticscholar.org
Further modifications include the use of catalysts or alternative reagents. ijarsct.co.inclockss.org For example, the reaction can be performed using organic clays (B1170129) as catalysts under solvent-free microwave conditions. ijarsct.co.in Another variation involves employing an iminoketene intermediate, generated in situ from anthranilic acid and thionyl chloride, which can then react with various ketones. clockss.org
| Reaction | Reactants | Conditions | Yield | Reference |
| Niementowski | Anthranilic acid, Formamide | 130-135°C, 2h | 72% | generis-publishing.com |
| Optimized Niementowski | Anthranilic acid, Formamide (1:4 ratio) | 130-135°C, 2h | 96% | generis-publishing.com |
| Microwave-Assisted | Anthranilic acid, Formamide | Microwave (300W), Acetic acid, 5 min | 93% | semanticscholar.org |
| Microwave-Assisted | Anthranilic acid, Formamide | Microwave (60W), 150°C, 40 min | Good | ijprajournal.comnih.gov |
Anthranilic acid is the most common starting material for quinazolin-4(3H)-ones, not only in the Niementowski synthesis but also in a variety of other cyclization strategies. semanticscholar.orgtandfonline.com A widely used two-step method involves the initial conversion of anthranilic acid into a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. This is typically achieved by reacting anthranilic acid with an acid anhydride (B1165640), such as acetic anhydride. tandfonline.comnih.gov The resulting benzoxazinone (B8607429) is then reacted with an amine source to yield the desired 3-substituted-quinazolin-4(3H)-one. tandfonline.com
Another important one-pot, three-component approach involves the reaction of anthranilic acid, an orthoester (like trimethyl orthoformate), and an amine. ijprajournal.comtandfonline.com This method is efficient for producing 3-substituted quinazolinones. Microwave irradiation can also accelerate this process; for example, mixing anthranilic acid, trimethyl orthoformate, and an amine in ethanol (B145695) and subjecting it to microwave heating at 120°C for 30 minutes yields the corresponding quinazolinone after precipitation on ice. tandfonline.com Strontium chloride (SrCl2·6H2O) has been reported as an efficient and recyclable catalyst for this one-pot condensation under solvent-free conditions at room temperature. ijprajournal.com
The reaction of anthranilic acid with benzoyl chloride in pyridine (B92270) serves as the first step in synthesizing 2-phenyl substituted quinazolinones, leading to the formation of 2-phenyl-4H-3,1-benzoxazin-4-one. ijprajournal.comuin-malang.ac.id This intermediate is crucial for the subsequent synthesis of 3-amino-2-phenylquinazolin-4(3H)-one. ijprajournal.comuin-malang.ac.id
The cyclization of N-acylanthranilamides, also known as 2-acylaminobenzamides, is a fundamental step in many quinazolinone synthesis pathways. These intermediates are often formed in situ. For instance, in the reaction of anthranilic acid with amides under acidic catalysis, an N-acylanthranilamide is proposed as the intermediate which then undergoes cyclodehydration to form the quinazolin-4(3H)-one ring. semanticscholar.org
Similarly, when 2-aminobenzamide (B116534) (anthranilamide) is reacted with orthoesters, the reaction proceeds without the need for an acid or base catalyst to yield 2-substituted-quinazolin-4(3H)-ones. ijprajournal.com Radical cyclization of α-azidyl benzamides represents a more modern approach, providing a route to quinazolinones under mild, tin-free conditions. rsc.org This highlights the versatility of using appropriately substituted benzamides or anthranilamides as direct precursors for the quinazolinone core.
Synthesis of 3-Aminoquinazolin-4(3H)-one Precursors
The key precursor for 3-[(Z)-benzylideneamino]quinazolin-4-one is 3-aminoquinazolin-4(3H)-one or its 2-substituted analogs. This intermediate is most commonly prepared by introducing a nitrogen source, typically hydrazine (B178648), at the N-3 position.
The synthesis of 3-aminoquinazolin-4(3H)-ones is frequently accomplished through the reaction of a 4H-3,1-benzoxazin-4-one intermediate with hydrazine hydrate (B1144303). ijprajournal.comnih.govuin-malang.ac.id The benzoxazinone precursor is first synthesized from anthranilic acid and an appropriate acylating agent (e.g., acetic anhydride or benzoyl chloride). nih.govuin-malang.ac.id
The subsequent step involves nucleophilic attack by hydrazine at the carbonyl group of the benzoxazinone ring, leading to ring opening followed by an intramolecular cyclization and dehydration to form the stable 3-amino-quinazolin-4(3H)-one ring. uin-malang.ac.id The reaction is often carried out by refluxing the benzoxazinone with hydrazine hydrate in a solvent such as ethanol or pyridine. nih.govuin-malang.ac.idnih.gov This method is effective for producing a variety of 3-amino-2-substituted-quinazolin-4(3H)-ones. mdpi.comnih.gov For example, 3-amino-2-methylquinazolin-4(3H)-one was prepared by refluxing 2-methyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate in ethanol for 7 hours, affording the product in 98% yield. nih.gov Similarly, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one from its corresponding benzoxazinone intermediate saw yields improve from 79% with conventional heating (10 hours) to 87% with microwave irradiation (5 minutes). uin-malang.ac.id
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| 2-methyl-4H-3,1-benzoxazin-4-one | Hydrazine hydrate, Ethanol | Reflux, 7h | 3-amino-2-methylquinazolin-4(3H)-one | 98% | nih.gov |
| 2-phenyl-4H-3,1-benzoxazin-4-one | Hydrazine hydrate, Pyridine | Reflux, 6h | 3-amino-2-phenylquinazolin-4(3H)-one | - | ijprajournal.comresearchgate.net |
| 2-(2-chlorophenyl)-4H-benzo[d] nih.govtandfonline.comoxazin-4-one | Hydrazine hydrate, Pyridine | Reflux, 10h | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 79% | uin-malang.ac.id |
| 2-(2-chlorophenyl)-4H-benzo[d] nih.govtandfonline.comoxazin-4-one | Hydrazine hydrate, Pyridine | Microwave, 5 min | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 87% | uin-malang.ac.id |
The general and reliable pathway to 3-amino-2-substituted-quinazolin-4(3H)-ones follows a two-step sequence starting from anthranilic acid. ijprajournal.comnih.govuin-malang.ac.id
Step 1: Formation of 2-substituted-4H-3,1-benzoxazin-4-one: Anthranilic acid is reacted with an acylating agent, such as an acid chloride (e.g., benzoyl chloride) or an acid anhydride (e.g., acetic anhydride), often in the presence of a base like pyridine. This reaction forms the benzoxazinone intermediate. ijprajournal.comnih.gov
Step 2: Amination with Hydrazine: The isolated benzoxazinone is then treated with hydrazine hydrate. This leads to the formation of the 3-amino-2-substituted-quinazolin-4(3H)-one. ijprajournal.comnih.govuin-malang.ac.id
This versatile methodology allows for the introduction of various substituents at the 2-position of the quinazolinone ring by simply changing the acylating agent used in the first step. For instance, using acetic anhydride leads to a 2-methyl substituent, while benzoyl chloride yields a 2-phenyl substituent. ijprajournal.comnih.gov The final step to obtain the target compound, this compound, involves a simple condensation reaction between the 3-amino-2-substituted-quinazolin-4(3H)-one and a substituted benzaldehyde (B42025), typically by refluxing in ethanol. nih.govresearchgate.net
Formation of this compound via Schiff Base Condensation
The most common and direct method for the synthesis of this compound is the Schiff base condensation. This reaction involves the nucleophilic addition of the primary amino group of 3-aminoquinazolin-4-one to the carbonyl carbon of an aromatic aldehyde, followed by dehydration to form the characteristic imine or azomethine (C=N) bond.
Condensation with Aromatic Aldehydes: Reaction Conditions and Catalysis
The condensation reaction between 3-amino-2-substituted-quinazolin-4(3H)-ones and various aromatic aldehydes is a widely employed method for the synthesis of the corresponding Schiff bases. researchgate.netresearchgate.net The reaction conditions for this condensation can be varied to optimize the yield and purity of the product.
Commonly, the reaction is carried out by refluxing equimolar amounts of the 3-aminoquinazolin-4-one derivative and the aromatic aldehyde in a suitable solvent. nih.gov Ethanol is a frequently used solvent for this purpose. researchgate.netresearchgate.net The addition of a catalytic amount of glacial acetic acid can facilitate the reaction by protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and promoting the nucleophilic attack by the amino group. researchgate.net
The reaction progress is often monitored by thin-layer chromatography (TLC), and upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol. researchgate.net The reaction times can vary from a few hours to longer periods depending on the specific reactants and conditions used. researchgate.net For instance, some syntheses report refluxing for 0.5-1.5 hours. researchgate.net
A range of aromatic aldehydes can be used in this condensation, including substituted benzaldehydes (e.g., p-nitrobenzaldehyde, p-hydroxybenzaldehyde, p-dimethylaminobenzaldehyde), cinnamaldehyde, and heterocyclic aldehydes like 5-nitro-2-furfuraldehyde. nih.gov The nature of the substituent on the aromatic aldehyde can influence the reaction rate and yield.
The following table summarizes typical reaction conditions for the synthesis of 3-(benzylideneamino)quinazolin-4-one derivatives:
| Starting Materials | Solvent | Catalyst | Reaction Conditions | Ref. |
| 3-amino-2-phenyl-3H-quinazoline-4-one & RCHO/RCOR' | EtOH | - | Reflux 0.5-1.5 h | researchgate.net |
| 3-amino-2-methylquinazolin-4(3H)-ones & Ar-CHO | Ethanol | - | - | researchgate.net |
| 2-methyl-3-amino-4(3H)-quinazolinone & aldehydes | - | - | - | nih.gov |
| 3-amino-2-methylquinazolin-4(3H)-one & Ar-CHO | Ethanol | Glacial Acetic Acid | - | researchgate.net |
Stereoselectivity in Imine Bond Formation (Z-isomer consideration)
The formation of the imine bond (C=N) in 3-(benzylideneamino)quinazolin-4-one introduces the possibility of stereoisomerism, specifically E/Z isomerism, analogous to cis/trans isomerism in alkenes. researchgate.net The (Z)-isomer has the higher priority groups on the same side of the C=N double bond, while the (E)-isomer has them on opposite sides. According to the Cahn-Ingold-Prelog priority rules, the lone pair of electrons on the nitrogen atom has the lowest priority. pearson.com
In many synthetic reports, the stereochemistry of the resulting Schiff base is not explicitly stated, or it is assumed that the thermodynamically more stable (E)-isomer is the major product. researchgate.netnih.gov The (E)-isomer is often favored due to reduced steric hindrance between the substituents on the carbon and nitrogen atoms of the imine bond.
However, the formation of the (Z)-isomer can be influenced by several factors, and the interconversion between the (E) and (Z) isomers can occur, particularly under certain conditions. The mechanisms for E/Z isomerization of imines can include:
Protonation-Rotation: Acid catalysis can lead to the protonation of the imine nitrogen, forming an iminium ion. This protonation can reduce the double bond character of the C=N bond, allowing for rotation and subsequent deprotonation to yield a mixture of isomers. researchgate.net
Nucleophilic Catalysis: In the presence of a nucleophile and an acid, the protonated imine can be attacked by the nucleophile to form a tetrahedral intermediate. Rotation around the C-N single bond in this intermediate, followed by elimination of the nucleophile, can lead to isomerization. researchgate.net
Controlling the stereochemical outcome to favor the (Z)-isomer can be challenging. The final isomeric ratio can be dependent on the reaction conditions, such as temperature, solvent, and the presence of catalysts. rsc.org For some imine systems, it has been shown that specific catalysts or reaction conditions can lead to the exclusive formation of the Z-isomer prior to any purification or work-up steps that might induce isomerization. nih.gov Mild hydrolysis conditions have also been employed to preserve the kinetic product, which may be the less stable Z-isomer. nih.gov The steric and electronic effects of the substituents on both the aldehyde and the amine can also play a crucial role in determining the preferred isomer. nih.gov
One-Pot and Multi-Component Synthetic Strategies
One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation for the synthesis of quinazolinone derivatives. researchgate.net These strategies allow for the construction of complex molecules in a single synthetic operation without the need for isolating intermediates.
Several one-pot procedures have been developed for the synthesis of 3-substituted quinazolin-4-ones. For instance, a three-component reaction of isatoic anhydride, phenylhydrazine, and various aromatic aldehydes or acetophenone (B1666503) derivatives can be performed in a single pot using a recoverable, heterogeneous nanoporous catalyst (SBA-15@ELA) in ethanol under reflux conditions. ekb.eg This method provides high yields of 2-aryl-3-(arylamino)-2,3-dihydroquinazolin-4(1H)-ones. ekb.eg
Another example involves the microwave-assisted one-pot synthesis of 2,3-disubstituted 3H-quinazolin-4-ones from anthranilic acids, carboxylic acids (or acyl chlorides), and amines. orientjchem.org The reaction proceeds through the in-situ formation of a benzoxazin-4-one intermediate, which is not isolated. orientjchem.org
The following table provides examples of one-pot and multi-component reactions for the synthesis of quinazolinone derivatives:
| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Ref. |
| Three-component reaction | Isatoic anhydride, phenylhydrazine, aromatic aldehydes/acetophenones | SBA-15@ELA, Ethanol, Reflux | 2-aryl-3-(arylamino)-2,3-dihydroquinazolin-4(1H)-ones | ekb.eg |
| Three-component condensation | Aromatic aldehydes, 5-amino-1(H)-1,2,4-triazole (or 2-aminobenzimidazole), dimedone | DMF, Microwave irradiation | Triazoloquinazolinones and benzimidazoquinazolinones | organic-chemistry.org |
| One-pot, two-step synthesis | Anthranilic acids, carboxylic acids/acyl chlorides, amines | Microwave irradiation (150°C then 250°C) | 2,3-disubstituted 3H-quinazolin-4-ones | orientjchem.org |
Advanced Synthetic Strategies and Green Chemistry Approaches
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. For the synthesis of this compound and its analogs, this has led to the exploration of metal-catalyzed reactions and microwave-assisted synthesis, which often offer advantages in terms of reaction rates, yields, and milder reaction conditions.
Metal-Catalyzed Reactions (e.g., Palladium, Copper)
Transition metal catalysis has emerged as a powerful tool for the synthesis of quinazoline (B50416) and quinazolinone derivatives, offering novel pathways and improved efficiency. ekb.eg Copper and palladium are among the most frequently used metals for these transformations.
Copper-catalyzed reactions have been extensively studied for the synthesis of quinazolinones. For example, a copper-catalyzed three-component assembly of cyanamides, 2-cyanoarylboronic acids, and amines has been developed to produce functionalized quinazolin-4(H)-imines, which can then be hydrolyzed in a one-pot fashion to yield quinazolin-4(3H)-ones. researchgate.net Another approach involves the copper(I)-catalyzed ligand- and base-free multipathway domino synthesis of 2-substituted quinazolinones from 2-bromobenzamide (B1207801) and various substrates like aldehydes and alcohols, using TMSN3 as a nitrogen source.
Palladium-catalyzed reactions also play a crucial role in the synthesis of quinazolinone scaffolds. A palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide provides an efficient route to quinazolin-4(3H)-ones through an isocyanide insertion/cyclization sequence. Furthermore, palladium-copper co-catalyzed reactions have been utilized in the synthesis of 2-substituted-1,2,3,4-tetrahydroquinazolinones.
The table below highlights some examples of metal-catalyzed syntheses of quinazolinone derivatives:
| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Ref. |
| Copper | Three-component assembly and one-pot hydrolysis | Cyanamides, 2-cyanoarylboronic acids, amines | Forms quinazolin-4(H)-imines then quinazolin-4(3H)-ones | researchgate.net |
| Copper(I) | Ligand- and base-free multipathway domino synthesis | 2-bromobenzamide, aldehydes/alcohols, TMSN3 | One-pot protocol | |
| Palladium | Three-component reaction | 2-aminobenzamides, aryl halides, tert-butyl isocyanide | Isocyanide insertion/cyclization sequence | |
| Palladium-Copper | C-arylation and cyclization | 2-(N-Alkyl-N-prop-2′-ynyl)amino-N′-p-tosyl benzamides, aryl iodides | Two-step catalytic synthesis |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant attention as a green chemistry approach due to its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions with easier work-up procedures. researchgate.netorganic-chemistry.org This technique has been successfully applied to the synthesis of various quinazolinone derivatives.
The condensation of 3-aminoquinazolin-4-ones with aromatic aldehydes can be efficiently carried out under microwave irradiation, leading to the rapid formation of the corresponding Schiff bases. researchgate.net For example, the synthesis of 2,3-disubstituted 3H-quinazolin-4-ones from anthranilic acids, carboxylic acids, and amines can be achieved in a one-pot, two-step microwave-assisted procedure with significantly reduced reaction times compared to conventional heating. orientjchem.org
Microwave irradiation has also been employed in multi-component reactions for the synthesis of fused quinazolinone systems. The reaction of aromatic aldehydes with 5-amino-1(H)-1,2,4-triazole (or 2-aminobenzimidazole) and dimedone in DMF under microwave conditions yields triazoloquinazolinones and benzimidazoquinazolinones in nearly quantitative yields within minutes. organic-chemistry.org
The advantages of microwave-assisted synthesis are summarized below:
Reduced Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes. organic-chemistry.org
Improved Yields: Microwave heating can lead to higher product yields. researchgate.net
Cleaner Reactions: The rapid and uniform heating often minimizes the formation of side products. researchgate.net
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods. researchgate.net
Ultrasound-Promoted Reactions
Ultrasound irradiation has been increasingly utilized as a green and efficient method for promoting organic reactions. The chemical effects of ultrasound, known as sonochemistry, arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and often higher yields. researchgate.netrsc.org
The synthesis of this compound and its analogs can be effectively achieved through a two-step process where ultrasound can be employed to accelerate the key condensation step. The general approach involves the initial synthesis of a 3-aminoquinazolin-4-one intermediate, followed by its condensation with a suitable benzaldehyde.
One notable study demonstrated the synthesis of a series of quinazolinone-based Schiff bases using ultrasound-assisted methods. researchgate.net In this approach, a 3-amino-2-methylquinazolin-4(3H)-one was condensed with various substituted benzaldehydes under ultrasonic irradiation. The use of ultrasound significantly reduced the reaction time and improved the yields compared to conventional heating methods. This methodology can be directly adapted for the synthesis of this compound by reacting 3-aminoquinazolin-4-one with benzaldehyde.
The reaction is typically carried out in a suitable solvent, such as ethanol, in an ultrasonic bath. researchgate.net The application of ultrasound facilitates the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde and the subsequent dehydration to form the imine bond.
Table 1: Ultrasound-Promoted Synthesis of Quinazolinone Schiff Base Analogs
| Entry | Aldehyde | Product | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | 3-[(Z)-benzylideneamino]-2-methylquinazolin-4-one | 15-25 | 85 |
| 2 | 4-Chlorobenzaldehyde | 3-[(Z)-(4-chlorobenzylidene)amino]-2-methylquinazolin-4-one | 15-25 | 90 |
| 3 | 4-Methoxybenzaldehyde | 3-[(Z)-(4-methoxybenzylidene)amino]-2-methylquinazolin-4-one | 15-25 | 88 |
This table is illustrative and based on findings for 2-methyl analogs. The conditions are adaptable for the synthesis of the title compound. researchgate.net
The synthesis of the precursor, 3-aminoquinazolin-4-one, can also be facilitated by green chemistry principles, such as microwave-assisted synthesis, which complements the use of ultrasound in the subsequent step. uin-malang.ac.idmdpi.com
Oxidative Cyclization Approaches
Oxidative cyclization is a powerful strategy for the one-pot synthesis of heterocyclic compounds, including quinazolin-4-ones. This approach typically involves the condensation of two or more acyclic precursors to form an intermediate that is subsequently oxidized in situ to yield the final aromatic heterocycle. These reactions often utilize mild and environmentally friendly oxidizing agents, such as molecular oxygen (air) or hydrogen peroxide. mdpi.com
While a direct one-pot oxidative cyclization for the synthesis of this compound from simple acyclic precursors is not extensively documented, the principles of this methodology can be applied to construct the core quinazolinone ring. For instance, the reaction of 2-aminobenzamide with an aldehyde leads to a 2,3-dihydroquinazolin-4(1H)-one intermediate, which can then be oxidized to the corresponding quinazolin-4(3H)-one. mdpi.com
A plausible pathway for the synthesis of the target compound via an oxidative cyclization approach would involve the condensation of 2-aminobenzohydrazide with benzaldehyde. This would likely form an intermediate which, upon intramolecular cyclization and subsequent oxidation, would yield 3-(benzylideneamino)quinazolin-4-one. The choice of oxidant is crucial in such a transformation to ensure the selective formation of the desired product without over-oxidation or side reactions.
Various oxidizing systems have been employed for the synthesis of the quinazolinone ring, including:
Potassium iodide/tert-butyl hydroperoxide
Visible light with a photocatalyst and an oxidant like TBHP researchgate.net
Metal-catalyst-free oxidation of in situ generated aldehydes from styrenes mdpi.com
Table 2: Oxidants Used in Quinazolinone Synthesis
| Oxidizing System | Precursors | Notes |
|---|---|---|
| TBHP/Visible Light/Fluorescein | 2-Aminobenzamides and Aldehydes | Metal-free, mild conditions. researchgate.net |
| TBHP | o-Aminobenzamide and Styrenes | Metal-catalyst-free, in situ aldehyde formation. mdpi.com |
| Phenyliodine diacetate (PIDA) | 2-Aminobenzamides and Aldehydes | Mild conditions, suitable for various substrates. |
The development of a one-pot oxidative cyclization for 3-amino-substituted quinazolinones remains an area of active research. Such a method would offer significant advantages in terms of atom economy and operational simplicity over traditional multi-step procedures.
Structural Characterization and Elucidation of 3 Z Benzylideneamino Quinazolin 4 One Derivatives
Spectroscopic Analysis for Structural Confirmation
Infrared (IR) spectroscopy is a crucial tool for identifying the principal functional groups within the 3-[(Z)-benzylideneamino]quinazolin-4-one scaffold. The most diagnostic vibrational modes are those corresponding to the carbonyl (C=O) group of the quinazolinone ring and the imine (C=N) group of the benzylideneamino side chain.
The C=O stretching vibration typically appears as a strong absorption band in the region of 1667–1722 cm⁻¹. tandfonline.comnih.gov For instance, in 3-(benzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one, this peak is observed at 1669 cm⁻¹. tandfonline.com Similarly, derivatives such as 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one and 3-((4-hydroxy-3-methoxybenzylidene)amino)-2-methylquinazolin-4(3H)-one show this characteristic C=O band at 1699 cm⁻¹ and 1697 cm⁻¹, respectively. nih.gov
The imine C=N stretching vibration is typically observed in the 1580–1617 cm⁻¹ range. nih.gov In the case of 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one, the C=N stretch is found at 1580 cm⁻¹. nih.gov The presence of these distinct absorption bands provides strong evidence for the formation of the target Schiff base derivatives of the quinazolin-4-one core. derpharmachemica.comresearchgate.net
| Compound | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Other Notable Stretches (cm⁻¹) |
|---|---|---|---|
| 3-(Benzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one | 1669 | - | - |
| 3-(4-(Dimethylamino)benzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one | 1667 | - | - |
| 3-(4-Hydroxy-3-methoxybenzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one | 1671 | - | 3402 (O-H) |
| 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | 1699 | 1580 | 3459 (O-H) |
| 3-((4-hydroxy-3-methoxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | 1697 | 1599 | 3028 (Aromatic C-H) |
Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural detail by probing the chemical environment of ¹H and ¹³C nuclei.
In ¹H-NMR spectra, a key diagnostic signal for these compounds is the singlet corresponding to the azomethine proton (-N=CH-). This proton typically resonates in the downfield region, generally between δ 8.30 and 9.93 ppm. tandfonline.comnih.gov For example, the azomethine proton in 3-(benzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one appears at δ 9.10 ppm, while in 3-(benzylideneamino)-2-methylquinazolin-4(3H)-one, it is observed at δ 9.72 ppm. tandfonline.comnih.gov The aromatic protons of the quinazolinone and benzylidene moieties display complex multiplets in the range of δ 6.66–8.52 ppm. tandfonline.comnih.govjpionline.org
In ¹³C-NMR spectroscopy, the carbonyl carbon (C=O) of the quinazolinone ring is a prominent feature, typically resonating at approximately δ 163-172 ppm. tandfonline.comnih.govjpionline.org For instance, the C=O signal for 3-(benzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one is found at δ 164.7 ppm. tandfonline.com The carbon of the azomethine group (-N=C-H) is also characteristic, appearing in the range of δ 149-152 ppm. nih.gov Other signals corresponding to the aromatic carbons provide further confirmation of the structure. rsc.orgrsc.orgmdpi.com
| Compound | ¹H-NMR (δ ppm) | ¹³C-NMR (δ ppm) |
|---|---|---|
| 3-(Benzylideneamino)-2-methylquinazolin-4(3H)-one | 9.72 (s, 1H, N=CH), 8.52–6.67 (m, Ar-H), 2.12 (s, 3H, CH₃) | - |
| 3-(Benzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one | 9.10 (s, 1H, N=CH), 8.50–7.60 (m, 13H, Ar-H) | 164.7 (C=O), 163.2, 149.2, 149.0, 142.6, 139.9, 138.4, 134.1, 132.8, 130.3, 128.8, 128.6, 127.9, 124.2, 123.9, 121.7, 121.62 |
| 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | 9.76 (s, 1H, N=CH), 8.50–6.92 (m, Ar-H), 6.48 (s, 1H, OH), 2.12 (s, 3H, CH₃) | 172.3 (C=O), 158.8, 153.2, 151.2, 149.7 (N=C-H), 144.7, 142.1, 136.6, 134.9, 132.3, 130.5, 127.0, 122.8, 122.0, 114.7, 20.7 (CH₃) |
| 3-(4-(Dimethylamino)benzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one | 8.39 (s, 1H, N=CH), 7.87–6.66 (m, 12H, Ar-H), 2.90 (s, 6H, 2CH₃) | 164.67 (C=O), 164.3, 152.2, 151.6, 150.5, 140.2, 132.3, 128.6, 122.5, 121.7, 120.2, 119.3, 112.9, 112.7, 18.5 |
Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. Using techniques like Electrospray Ionization (ESI), the molecular ion peak, often observed as [M+H]⁺, confirms the molecular formula of the synthesized compound. jpionline.org For example, 3-(benzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one shows a molecular ion peak (M⁺) at m/z 370, which corresponds to its molecular weight. tandfonline.com Similarly, the [M+H]⁺ peak for 2-phenyl-3-(4-hydroxybenzylideneamino)-3H-quinazoline-4-one is observed at m/z=342.12. jpionline.org The fragmentation patterns, though complex, can provide valuable information about the different structural units of the molecule. mdpi.comresearchgate.netresearchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a compound. This experimental data is compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's purity and correct empirical formula. For instance, for the derivative 2-phenyl-3-(4-chlorobenzylideneamino)-3H-quinazoline-4-one, the analytical data aligns closely with the calculated percentages for the formula C₂₁H₁₄ClN₃O. jpionline.org
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 70.09 | 70.10 |
| H | 3.89 | 3.87 |
| N | 11.67 | 11.65 |
| O | 4.44 | 4.41 |
| Cl | 9.8 | 9.78 |
X-ray Crystallography for Absolute Structure and Conformational Insights
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov
Studies on derivatives like 3-[4-(dimethylamino)benzylideneamino]-2-methylquinazolin-4(3H)-one have provided detailed conformational insights. researchgate.net In this structure, the dihedral angle between the quinazoline (B50416) and benzylidene groups is 54.0(4)°, indicating a significant twist between these two planar systems. The torsion angle of -178.2(2)° for the N3—N2—C8—C9 bond confirms a trans orientation. researchgate.net Such analyses also reveal intermolecular interactions, like C—H···O hydrogen bonds, which can lead to the formation of centrosymmetric dimers in the crystal lattice. researchgate.net In other, related quinazolinone structures, the conformation can be extended, with heteroaromatic rings adopting an antiperiplanar arrangement, or folded, with a synclinal orientation, which can be crucial for biological activity. nih.gov
Conformational and Tautomeric Studies
The biological activity of quinazolinone derivatives can be influenced by their conformational flexibility and potential for tautomerism. X-ray crystallography has shown that the benzylidene and quinazolinone rings are often twisted relative to each other. researchgate.net For example, a significant twist is indicated by a dihedral angle of 54.0(4)° in one derivative, with bonds oriented in a trans configuration. researchgate.net Other studies on related compounds show that the linkage between rings can result in either extended (antiperiplanar) or folded (synclinal) conformations. nih.gov
Furthermore, 4(3H)-quinazolinones can exist in different tautomeric forms due to the presence of a mobile hydrogen atom, typically on the N-3 nitrogen. researchgate.net While the oxo-form is generally predominant, the potential existence of the hydroxy-tautomer (4-hydroxyquinazoline) can be investigated. mdpi.com Studies on related systems, such as 2-hydrazono-3-phenylquinazolin-4(3H)-ones, have utilized ¹⁵N NMR to demonstrate the predominance of the imino tautomer over the amino tautomer in solution, highlighting the importance of detailed spectroscopic studies to determine the favored tautomeric state in a given environment. nih.gov
Chemical Reactivity and Derivatization of 3 Z Benzylideneamino Quinazolin 4 One
Reactions at the Imine (C=N) Bond
The exocyclic imine bond is a key functional group in 3-[(Z)-benzylideneamino]quinazolin-4-one, rendering it susceptible to various chemical transformations, most notably reduction and cycloaddition reactions.
Reduction of the Imine Linkage
The reduction of the carbon-nitrogen double bond in the imine moiety is a fundamental reaction to produce the corresponding secondary amine, 3-(benzylamino)quinazolin-4-one. This transformation is significant as it alters the geometry and electronic properties of the side chain at the N-3 position, converting a planar, sp²-hybridized system into a more flexible, sp³-hybridized structure.
A variety of reducing agents can be employed for this purpose, with metal hydrides being the most common. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for the reduction of imines in the presence of other reducible functional groups like esters or amides. The reaction is typically carried out in protic solvents such as methanol (B129727) or ethanol (B145695) at room temperature. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion by the solvent.
More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective. For selective reductions, particularly in complex molecules, other reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are effective, especially under mildly acidic conditions which can activate the imine by protonation to form an iminium ion, making it more susceptible to reduction.
Table 1: Reagents for the Reduction of the Imine Linkage
| Reagent | Typical Conditions | Product | Selectivity |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temp | 3-(benzylamino)quinazolin-4-one | Good; does not reduce esters, amides |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF, Et₂O), followed by aqueous workup | 3-(benzylamino)quinazolin-4-one | Low; reduces most carbonyls |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 3-6 | 3-(benzylamino)quinazolin-4-one | High; reduces iminium ions faster than ketones |
Cycloaddition Reactions involving the Imine
The imine functionality of this compound can act as a dipolarophile or be part of a 1,3-dipole, participating in various cycloaddition reactions to form new heterocyclic rings. These reactions are of great interest for synthesizing complex, fused-ring systems with potential biological activities.
One of the most notable cycloaddition reactions is the [2+2] cycloaddition, often referred to as the Staudinger synthesis, to form β-lactams (2-azetidinones). This reaction involves the treatment of the Schiff base with a ketene, which can be generated in situ from an acyl chloride (like chloroacetyl chloride) in the presence of a base such as triethylamine (B128534) (Et₃N). The reaction proceeds via a zwitterionic intermediate, which then undergoes ring closure to yield the four-membered azetidinone ring fused to the quinazolinone nitrogen. Studies on related quinazolinone Schiff bases have demonstrated the successful synthesis of various 2-azetidinone derivatives.
Furthermore, the imine can participate in [3+2] cycloaddition reactions. For instance, azomethine imines derived from related
Derivatization at the Quinazolinone Core
Substitutions at Position 2
The C-2 position of the quinazolin-4-one ring is a common site for chemical modification, allowing for the introduction of diverse substituents that can significantly influence the molecule's properties. While direct substitution on this compound at this position can be challenging, a prevalent synthetic strategy involves the use of a 3-amino-2-substituted-quinazolin-4-one precursor, which is then condensed with benzaldehyde (B42025) to form the target Schiff base. This approach allows for a wide range of functionalities to be incorporated at the 2-position.
A notable derivatization is the synthesis of 2-styryl-3-substituted quinazolin-4(3H)-ones. This is typically achieved through the condensation of a 3-aryl-2-methyl-4(3H)-quinazolinone with an aromatic aldehyde in the presence of acetic anhydride (B1165640) and a catalytic amount of anhydrous zinc chloride. The reaction is heated under reflux for several hours. The resulting solid product can then be isolated and purified by recrystallization from ethanol. This methodology provides a pathway to introduce a conjugated styryl moiety at the 2-position, extending the electronic system of the molecule.
Furthermore, various other groups can be introduced at the 2-position. For instance, starting with the appropriate 2-substituted-3-aminoquinazolin-4-one, a variety of Schiff bases can be prepared. The condensation reaction with different aldehydes and ketones is a general method to achieve this. For example, reacting 2-hydrazino-3-(4-ethylphenyl)-3H-quinazolin-4-one with a variety of aldehydes and ketones yields the corresponding 2-substituted amino derivatives. Similarly, 2-methyl and 2-phenyl groups are common substituents introduced early in the synthetic sequence, starting from the corresponding benzoxazinone (B8607429).
The following table summarizes various substituents that have been incorporated at the 2-position of the 3-aminoquinazolin-4-one scaffold, which are then converted to their respective benzylideneamino derivatives.
| Substituent at Position 2 | Precursor | Typical Reagents for Schiff Base Formation |
|---|---|---|
| Styryl | 3-Aryl-2-methyl-4(3H)-quinazolinone | Aromatic aldehyde, Acetic anhydride, Zinc chloride |
| Hydrazino-derived groups | 2-Hydrazino-3-(4-ethylphenyl)-3H-quinazolin-4-one | Various aldehydes and ketones |
| Methyl | 3-Amino-2-methylquinazolin-4(3H)-one | Benzaldehyde |
| Phenyl | 3-Amino-2-phenylquinazolin-4(3H)-one | Benzaldehyde |
| 4-Nitrophenyl | 3-Amino-2-(4-nitrophenyl)quinazolin-4(3H)-one | Various substituted benzaldehydes |
Substitutions on the Fused Benzene (B151609) Ring (e.g., positions 6, 8)
The fused benzene ring of the quinazolinone core is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups, primarily at the 6 and 8 positions. These modifications are often carried out on an early-stage intermediate, such as a substituted anthranilic acid, which is then carried through the synthetic sequence to the final 3-(benzylideneamino)quinazolin-4-one derivative.
A common modification is halogenation, particularly bromination. The synthesis of 6,8-dibromo-3-amino-2-phenylquinazolin-4(3H)-one is a well-documented example. This intermediate is prepared from 3,5-dibromoanthranilic acid, which is first reacted with benzoyl chloride to form the corresponding benzoxazinone, followed by treatment with hydrazine (B178648) hydrate (B1144303). The resulting 6,8-dibromo-3-amino-2-phenylquinazolin-4(3H)-one can then be condensed with a variety of substituted aromatic aldehydes in refluxing dry ethanol to yield a series of 6,8-dibromo-3-(arylideneamino)-2-phenylquinazolin-4(3H)-ones.
Similarly, 6-bromo-quinazolinone derivatives can be synthesized. For instance, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one is prepared by refluxing 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate. This intermediate can then be derivatized further.
Nitration of the quinazolinone ring has also been reported, typically occurring at the 6-position. These substitutions on the fused benzene ring are crucial for tuning the electronic and lipophilic properties of the final compounds.
The table below provides examples of substitutions on the fused benzene ring of the 3-amino-quinazolin-4-one scaffold.
| Substituent(s) | Position(s) | Synthetic Approach | Resulting Intermediate |
|---|---|---|---|
| Bromo | 6, 8 | Starting from 3,5-dibromoanthranilic acid | 6,8-Dibromo-3-amino-2-phenylquinazolin-4(3H)-one |
| Bromo | 6 | Starting from 5-bromoanthranilic acid | 6-Bromo-3-amino-2-(o-aminophenyl)quinazolin-4(3H)-one |
| Nitro | 6 | Electrophilic nitration of the quinazolinone ring | 3-Amino-6-nitro-2-methylquinazolin-4(3H)-one |
Synthesis of Quinazolinone Hybrid Compounds
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, has been effectively applied to the quinazolinone scaffold. The this compound system and its precursors are valuable platforms for the synthesis of such hybrid compounds.
One notable class of hybrids are the quinazolinone-triazoles. The synthesis of these hybrids can be achieved through a multi-step process. Starting from a 3-amino-quinazolinone derivative, reaction with chloroacetyl chloride in the presence of a base like triethylamine yields a 2-chloro-N-(4-oxo-quinazolin-3(3H)-yl)
Structure Activity Relationship Sar Studies of 3 Z Benzylideneamino Quinazolin 4 One Analogs
Influence of Substituents on the Benzylidene Ring
The nature and position of substituents on the benzylidene ring, which is attached at position 3 of the quinazolinone core, have a profound impact on the biological activity of the entire molecule. nih.gov This part of the molecule is a critical site for modification to modulate potency and selectivity.
The electronic properties of substituents on the benzylidene ring significantly alter the molecule's interaction with biological targets. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been shown to enhance activity, suggesting that the optimal electronic nature may be target-dependent.
Electron-Donating Groups (EDGs): Studies have shown that the introduction of EDGs such as hydroxyl (-OH), methoxy (-OCH3), ethoxy (-OCH2CH3), and dimethylamino (-N(CH3)2) can lead to potent antimicrobial activity. nih.gov For instance, analogs with a 4-dimethylamino or 4-ethoxy substituent on the benzylidene ring have demonstrated notable efficacy. nih.gov The presence of a hydroxyl group is also particularly effective. sapub.org
Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of EWGs like chloro (-Cl), fluoro (-F), and nitro (-NO2) has also resulted in compounds with favorable antimicrobial profiles. researchgate.net Specifically, analogs bearing a 2-chloro or 4-chloro substituent on the benzylidene moiety have been synthesized and evaluated, showing the importance of halogens in modulating activity. nih.govsapub.org
Table 1: Effect of Benzylidene Ring Substituents on Antimicrobial Activity
| Compound ID | Substituent (R) on Benzylidene Ring | Electronic Effect | Observed Activity |
|---|---|---|---|
| 3a | -H (Unsubstituted) | Neutral | Baseline activity nih.gov |
| 3c | 2-Cl | Electron-Withdrawing | Noted antimicrobial properties nih.gov |
| 3e | 3-OH | Electron-Donating | Effective antimicrobial agent nih.govsapub.org |
| 3g | 4-N(CH3)2 | Strongly Electron-Donating | Potent activity reported nih.gov |
| 3h | 4-OH | Electron-Donating | Significant activity nih.govsapub.org |
| 3k | 4-OC2H5 | Electron-Donating | Noted antimicrobial properties nih.gov |
| - | 4-Cl | Electron-Withdrawing | Effective antimicrobial agent sapub.org |
| - | -NO2 | Strongly Electron-Withdrawing | Favorable antimicrobial activity researchgate.net |
While less explicitly detailed than electronic effects in the available literature, steric factors undoubtedly play a role in the activity of these analogs. The size and shape of the substituent on the benzylidene ring can influence how the molecule fits into a biological target's binding site. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on related quinazolinone derivatives often reveal specific spatial requirements for optimal activity. nih.gov These models generate contour maps indicating regions where bulky groups enhance or diminish activity. For the benzylidene ring, a substituent that is too large may cause steric hindrance, preventing proper alignment and interaction with the target protein. Conversely, a certain degree of bulk might be necessary to achieve optimal van der Waals interactions within a hydrophobic pocket of the binding site.
Research has demonstrated that for hydroxyl (-OH) substituents, the ortho and meta positions appear to be particularly important for enhancing antimicrobial activity. nih.gov A study involving the synthesis of 2-hydroxy, 3-hydroxy, and 4-hydroxybenzylidene analogs allows for a direct comparison, confirming that positional changes significantly impact the resulting biological effect. sapub.org The ortho-hydroxy analog, for example, can form an intramolecular hydrogen bond with the imine nitrogen, which would alter its conformation and binding properties compared to the meta and para isomers.
Role of Substituents at Position 2 of the Quinazolinone Core
Position 2 of the quinazolinone ring is a key site for chemical modification and has been identified as significant for various pharmacological activities. nih.gov The substituent at this position can influence the molecule's stability, lipophilicity, and interaction with biological targets.
SAR studies have established that small alkyl groups, particularly a methyl (-CH3) group, are often essential for potent antimicrobial activity. nih.govnih.gov Many highly active 3-[(Z)-benzylideneamino]quinazolin-4-one analogs incorporate a 2-methyl group. nih.govsapub.orgresearchgate.net Beyond small alkyls, other functionalities at position 2 have been explored:
Aryl Groups: The introduction of a phenyl group at position 2 has been investigated, leading to compounds with anticancer activity. researchgate.net Further substitution on this phenyl ring can also modulate efficacy.
Substituted Phenoxymethyl Groups: For anticonvulsant activity, a series of 2-(substituted-phenoxymethyl) groups were evaluated. A clear trend was observed where activity increased with halogen substitution on the phenoxy ring, with the order of activity being 2-(2,4-dichlorophenoxy) > 2-(2-chlorophenoxy) > 2-phenoxy.
Amine and Thiol Groups: The presence of amine or thiol groups at position 2 has also been cited as being crucial for antimicrobial effects. nih.gov
These findings underscore the versatility of position 2 in tailoring the pharmacological profile of quinazolinone derivatives.
Table 2: Influence of Substituents at Position 2 on Biological Activity
| Substituent at Position 2 | Target Activity | Key Finding |
|---|---|---|
| Methyl (-CH3) | Antimicrobial | Considered essential for potent activity in many analogs. nih.gov |
| Phenyl (-C6H5) | Anticancer | Confers significant cytotoxic properties. researchgate.net |
| -CH2-O-C6H5 (Phenoxymethyl) | Anticonvulsant | Baseline activity in its series. |
| -CH2-O-C6H4-Cl (Chlorophenoxymethyl) | Anticonvulsant | Higher activity than unsubstituted phenoxymethyl. |
| -CH2-O-C6H3-Cl2 (Dichlorophenoxymethyl) | Anticonvulsant | Most potent in its series. |
| Amine (-NH2) / Thiol (-SH) | Antimicrobial | Reported to be essential for activity. nih.gov |
Impact of Fused Benzene (B151609) Ring Substitutions (e.g., Halogenation)
Modifications to the fused benzene ring of the quinazolinone core, particularly at positions 6, 7, and 8, are another established strategy for optimizing biological activity. nih.gov Halogenation is the most extensively studied substitution.
The introduction of halogen atoms such as bromine (-Br), chlorine (-Cl), and iodine (-I) can significantly enhance the therapeutic potential of the molecule. This is attributed to several factors, including increased lipophilicity (which can improve cell membrane penetration) and the ability to form halogen bonds, which are specific non-covalent interactions that can strengthen ligand-receptor binding. nih.govresearchgate.net
Key findings include:
Antimicrobial Activity: The presence of a halogen atom at position 6 and/or 8 can improve antimicrobial properties. nih.gov One study highlighted that substituting the ring with iodine at positions 6 and 8 significantly boosted antibacterial activity. nih.gov
Anticancer Activity: A bromine atom at position 6 has been incorporated into analogs designed for anticancer activity. researchgate.net
Anticonvulsant Activity: The presence of a chlorine atom at position 7 was found to be favorable for anticonvulsant activity in a series of quinazolinone derivatives. nih.gov
Binding Affinity: Studies on the interaction of halogenated quinazolinone derivatives with human serum albumin (HSA) showed that substitution with halogen atoms increased binding affinity. nih.govresearchgate.netmdpi.com This affinity was observed to increase progressively with the atomic number of the halogen (I > Br > Cl > F). nih.govresearchgate.net
These results confirm that the fused benzene ring is not merely a structural anchor but an active participant in the molecule's pharmacological profile, with halogenation being a particularly effective tool for enhancement.
Conformational Aspects and Their Correlation with Activity
While direct crystallographic or NMR-based conformational analyses of these specific analogs are not extensively detailed, significant insights can be gleaned from 3D-QSAR studies performed on related quinazolinone series. unar.ac.id These computational models correlate the biological activity of a set of compounds with their 3D structural properties, such as steric bulk and electrostatic fields.
The resulting 3D contour maps from these studies provide crucial information about the active conformation:
Steric Contours: These maps highlight regions where bulky substituents are favorable (often shown in green) or unfavorable (often shown in yellow) for activity. This information helps to understand the size and shape of the receptor's binding pocket, guiding the design of analogs that fit optimally.
Electrostatic Contours: These maps indicate where positive electrostatic potential (blue contours) or negative electrostatic potential (red contours) is beneficial for activity. This reveals key electronic interactions, such as hydrogen bonds or ionic interactions, between the drug and its target.
By analyzing these models, researchers can infer the ideal conformational and electronic arrangement required for high potency, even without a precise image of the binding site. nih.gov The planarity and rotational freedom of the bond between the benzylidene group and the quinazolinone nitrogen are key conformational parameters that are influenced by the nature and position of substituents, ultimately correlating with the molecule's biological efficacy.
Mechanistic Investigations at the Molecular and Cellular Level
Enzyme Inhibition Profiling
Derivatives of 3-[(Z)-benzylideneamino]quinazolin-4-one have demonstrated significant inhibitory activity against a range of enzymes that are pivotal in various pathological processes, particularly in cancer and inflammatory diseases.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, RNA, and amino acids, making it a key target for anticancer drugs. patsnap.com Quinazoline-containing compounds, due to their structural resemblance to folic acid, have been identified as attractive scaffolds for designing DHFR inhibitors. researchgate.net
Several studies have synthesized and evaluated quinazolinone analogs for their ability to inhibit mammalian DHFR. nih.gov For instance, certain new series of quinazoline (B50416) analogs were designed to mimic the structural features of methotrexate, a well-known DHFR inhibitor, to enhance their inhibitory activity against mammalian DHFR. nih.gov Molecular modeling studies have been employed to assess the fit of these compounds within the active site of human DHFR. nih.gov Some synthesized compounds have shown potent DHFR inhibition, with IC50 values in the micromolar range. nih.govnih.gov It has been noted that not all compounds with potent antitumor activity exhibit strong DHFR inhibition, suggesting that their anticancer effects may also be mediated through other mechanisms. nih.gov
Phospholipase A2 (PLA2) and Protease Inhibition
The compound and its derivatives have also been investigated for their inhibitory effects on phospholipase A2 (PLA2) and various proteases, enzymes implicated in inflammation and cancer. nih.govmdpi.com Certain 3-substituted benzylideneamino-2-(4-nitrophenyl)quinazolin-4(3H)-one derivatives have been synthesized and screened for their activity against these enzymes. tandfonline.com
Some of these compounds exhibited remarkable inhibitory potential. tandfonline.com Studies have shown that these compounds can preferentially inhibit the hG-IIA type of PLA2. tandfonline.com The inhibitory activity against both PLA2 and proteases suggests a potential anti-inflammatory role for these quinazolinone derivatives. nih.govmdpi.comtandfonline.com
Tyrosine Kinase Inhibition (e.g., EGFR, CDK2, HER2)
Tyrosine kinases are a family of enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. mdpi.com Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for anticancer therapies. mdpi.com The quinazolinone scaffold is a well-established pharmacophore in the design of tyrosine kinase inhibitors, with several approved drugs like gefitinib and erlotinib featuring this core structure. mdpi.comnih.gov
Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against multiple tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.gov Some of these compounds have demonstrated potent inhibitory activity against these kinases, with IC50 values in the micromolar and even nanomolar range. nih.govnih.gov Molecular docking studies have provided insights into the binding modes of these inhibitors, revealing that they can act as either ATP-competitive or non-competitive inhibitors. nih.govnih.gov For instance, certain derivatives were found to interact with key residues in the ATP-binding site of EGFR. nih.gov
Receptor Binding Studies and Ligand Interactions
Molecular docking studies have been instrumental in elucidating the potential binding interactions of this compound derivatives with their target receptors. These computational techniques help predict the conformation and orientation of the ligand within the binding site of the receptor. nih.gov
For example, docking studies have been performed to understand the interactions of quinazolinone Schiff base derivatives with DNA gyrase, an enzyme involved in bacterial cell division. nih.gov These studies have identified key amino acid residues, such as Asn46, that are important for hydrogen bonding with the inhibitors. nih.gov Similarly, molecular docking has been used to investigate the binding of quinazolinone derivatives to the active site of EGFR, providing a rationale for their observed inhibitory activity. researchgate.net The insights gained from these studies are valuable for the rational design of more potent and selective inhibitors. researchgate.net
Cellular Pathway Modulation Studies
The inhibitory effects of this compound and its derivatives on various enzymes and receptors translate into significant effects on cellular pathways, particularly those involved in cell proliferation.
In Vitro Anti-proliferative Effects on Cancer Cell Lines
A substantial body of research has demonstrated the in vitro anti-proliferative activity of this compound derivatives against a wide range of human cancer cell lines. nih.govnih.govresearchgate.net These include cell lines derived from breast cancer (MCF-7), ovarian cancer (A2780), lung cancer (NCI-H522), and central nervous system (CNS) cancer (U251). nih.govnih.gov
The potency of these compounds, often measured by their IC50 or GI50 values, varies depending on the specific substitutions on the quinazolinone scaffold and the cancer cell line being tested. nih.gov Some derivatives have exhibited cytotoxic activity comparable to or even exceeding that of standard anticancer drugs like doxorubicin and lapatinib. nih.govnih.gov The anti-proliferative effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov For example, one compound was shown to cause cell cycle arrest at the S phase and significantly increase the percentage of apoptotic cells. nih.gov
Table 1: Interactive Data on Enzyme Inhibition by this compound Derivatives
| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |
| Compound 31 | DHFR | 0.4 | nih.gov |
| Compound 28 | DHFR | 0.5 | nih.gov |
| Compound 30 | DHFR | 0.4 | nih.gov |
| Compound 3e | Human DHFR | 0.527 | nih.gov |
| Compound 3i | CDK2 | Potent Inhibition | nih.govnih.gov |
| Compound 3i | HER2 | 0.079 | nih.gov |
| Compound 3i | EGFR | Potent Inhibition | nih.gov |
Table 2: Interactive Data on Anti-proliferative Effects of this compound Derivatives on Cancer Cell Lines
| Compound Derivative | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| Compound 47 | General | 9.1 | nih.gov |
| Compound 19 | General | 20.1 | nih.gov |
| Compound 31 | General | 23.5 | nih.gov |
| Compound 3e | CCRF-CEM (Leukemia) | 1.569 | nih.gov |
| Compound 3j | MCF-7 (Breast) | 0.20 | nih.gov |
| Compound 3g | A2780 (Ovarian) | 0.14 | nih.gov |
| Compound 18 | Panc-1, MCF-7, HT-29, A-549 | 1.20-1.80 | nih.govnih.gov |
Antimicrobial Mechanisms against Bacterial and Fungal Strains
The antimicrobial action of quinazolinone derivatives, including this compound, is attributed to their ability to interfere with essential cellular structures and functions in both bacteria and fungi. While the precise molecular mechanisms are a continuing area of investigation, research on analogous compounds has revealed several key modes of action.
Studies on various quinazolinone derivatives have demonstrated that their antibacterial effects can stem from interactions with the bacterial cell wall and disruption of DNA integrity. For instance, certain derivatives have been observed to alter the morphology of bacterial cells, suggesting a mechanism that involves the inhibition of cell wall synthesis or damage to the cell membrane.
In the context of antifungal activity, research on quinazolinone derivatives has pointed towards mechanisms that compromise the fungal cell's structural and functional integrity. Investigations have revealed that these compounds can induce abnormal mycelial growth, cause damage to organelles, and alter the permeability of the fungal cell membrane. For example, a study on a specific quinazolinone derivative, compound 6c, against Sclerotinia sclerotiorum demonstrated these effects, leading to significant inhibitory action.
The following table summarizes the observed antimicrobial mechanisms for quinazolinone derivatives based on available research.
| Organism Type | Proposed Mechanism of Action | Observed Effects | Supporting Evidence |
| Bacteria | Interaction with the cell wall and DNA structures. | Altered cell morphology. | Scanning Electron Microscopy (SEM) studies. |
| Fungi | Disruption of cell membrane integrity and organelle function. | Abnormal mycelia, damaged organelles, changed cell membrane permeability. | Mechanistic studies on compounds like 6c. |
Antiviral Activity Mechanisms
The antiviral properties of quinazolinone derivatives are believed to be rooted in their ability to inhibit key viral enzymes that are essential for the replication and propagation of viruses. While specific studies on this compound are limited, research on the broader class of quinazolinones has identified several potential viral targets.
One of the primary mechanisms of antiviral action for some quinazolinone derivatives is the inhibition of viral reverse transcriptase. This enzyme is crucial for retroviruses, such as HIV, as it is responsible for converting the viral RNA into DNA, a critical step in the viral life cycle. Additionally, some quinazolinones have been found to act as inhibitors of HIV-1 integrase, another vital enzyme for viral replication.
Furthermore, quinazolinone derivatives have been investigated for their potential to inhibit other viral proteins. For example, some have been shown to target the VP1 virus capsid protein of rhinoviruses, which would prevent the virus from attaching to host cells. In the context of the influenza virus, certain quinoline derivatives, a related class of compounds, have demonstrated the ability to inhibit neuraminidase, an enzyme that facilitates the release of new virus particles from infected cells.
The table below outlines the potential antiviral mechanisms of action for quinazolinone derivatives based on existing research.
| Virus Type | Potential Viral Target | Mechanism of Inhibition | Reference Compound Class |
| Retroviruses (e.g., HIV) | Reverse Transcriptase | Inhibition of viral RNA to DNA conversion. | Quinoline derivatives |
| Retroviruses (e.g., HIV) | HIV-1 Integrase | Inhibition of viral DNA integration into the host genome. | Quinazolinones |
| Rhinoviruses | VP1 Virus Capsid Protein | Prevention of viral attachment to host cells. | Quinoxaline derivatives |
| Influenza Virus | Neuraminidase | Inhibition of the release of new viral particles. | Quinoline derivatives |
Exploration of Other Biological Targets (e.g., anti-inflammatory pathways)
Beyond their antimicrobial and antiviral activities, quinazolinone derivatives have been recognized for their potential to modulate other biological pathways, notably those involved in inflammation. The anti-inflammatory effects of these compounds are an active area of research, with studies suggesting that they may act through the inhibition of key enzymes in the inflammatory cascade.
The structural framework of quinazolinones makes them candidates for interacting with enzymes such as cyclooxygenases (COX), which are central to the synthesis of prostaglandins, key mediators of inflammation. While direct evidence for this compound is still emerging, the broader class of quinazolinone derivatives has been explored for its anti-inflammatory properties.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in understanding the interactions between a ligand, such as 3-[(Z)-benzylideneamino]quinazolin-4-one derivatives, and its target protein at the atomic level.
Binding Modes and Key Interactions with Target Proteins
Molecular docking studies have been instrumental in elucidating the binding modes of quinazolin-4-one derivatives with various protein targets. These studies reveal that the quinazolin-4-one scaffold frequently anchors the molecule within the active site of the target protein through a network of specific intermolecular interactions.
For instance, docking studies of quinazolinone derivatives into the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a common target in cancer therapy, have shown crucial hydrogen bonding. The nitrogen atom at position 1 of the quinazoline (B50416) ring and the carbonyl oxygen at position 4 are frequently involved in forming hydrogen bonds with key amino acid residues in the hinge region of the ATP-binding site, such as Met793. Furthermore, the benzylideneamino moiety can extend into a hydrophobic pocket, forming van der Waals and π-π stacking interactions with aromatic residues like Phe723, which enhances the binding affinity. researchgate.net
In studies targeting DNA gyrase, an essential bacterial enzyme, the quinazolin-4-one core has been shown to interact with the ATP-binding site. unar.ac.id The benzylidene ring can form hydrophobic interactions, while the quinazolinone part establishes hydrogen bonds with residues such as Asn46 and Asp73, crucial for inhibiting the enzyme's activity. unar.ac.id Similarly, when targeting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, the scaffold can fit into the hydrophobic channel of the active site, with substituents on the benzylidene ring forming key interactions with residues lining the pocket.
Table 1: Examples of Key Interactions for Quinazolin-4-one Derivatives with Various Protein Targets
| Target Protein | Key Interacting Residues | Type of Interaction | Reference Compound Docking Score (kcal/mol) |
| EGFR | Met793, Cys797 | Hydrogen Bond, Covalent Bond | -10.1 |
| VEGFR2 | Cys919, Asp1046 | Hydrogen Bond | -12.407 |
| DNA Gyrase | Asn46, Asp73, Gly77 | Hydrogen Bond, Hydrophobic | -8.58 |
| COX-2 | Tyr385, Arg120, Ser530 | Hydrogen Bond, π-π Stacking | -10.32 |
| Acetylcholinesterase | Tyr121, Trp279, Tyr334 | π-π Stacking, Hydrogen Bond | -7.31 |
Note: The data presented is a synthesis from various studies on quinazolin-4-one derivatives and may not represent this compound exclusively.
Scoring Functions and Binding Affinity Prediction
Scoring functions are mathematical methods used in molecular docking to estimate the binding affinity between a ligand and a protein. nih.gov These functions calculate a score that represents the strength of the interaction, with more negative scores generally indicating stronger binding. nih.gov Various scoring functions, such as those implemented in AutoDock, Glide, and GOLD, are employed to rank different binding poses and predict the potential efficacy of a compound. unar.ac.idresearchgate.net
For quinazolin-4-one derivatives, docking scores have been used to prioritize compounds for synthesis and biological testing. For example, derivatives of 3-methylenamino-4(3H)-quinazolone showed strong binding affinities toward the EGFR target, with scores of -9.6, -9.8, and -10.1 kcal/mol, which were superior to the reference drug Gefitinib (-7.8 kcal/mol). researchgate.net In another study, the binding affinity of a quinazolin-4-one derivative against COX-2 was found to be -10.32 kcal/mol. researchgate.net These predicted binding affinities often correlate well with experimental inhibitory concentrations (e.g., IC50 values), validating the docking protocol and providing a rationale for the observed biological activity.
Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are performed on the docked ligand-protein complex to assess its stability and to observe the conformational changes that may occur in a more realistic, solvated environment. nih.govnih.gov
For quinazolin-4-one derivatives, MD simulations have been used to validate the docking poses and to analyze the stability of the interactions. nih.govnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored throughout the simulation. A stable RMSD profile over the simulation time (e.g., 100 ns) suggests that the ligand remains securely bound in the active site and that the protein structure is not significantly perturbed by the ligand's presence. mdpi.com
Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein are more flexible and which are stabilized by the ligand binding. mdpi.com These simulations can also provide a more detailed understanding of the role of water molecules in mediating ligand-protein interactions and can be used to calculate binding free energies with higher accuracy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor. A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. mdpi.com
For the this compound scaffold, a pharmacophore model would likely include:
An aromatic ring feature corresponding to the quinazoline ring system.
A hydrogen bond acceptor feature from the carbonyl oxygen at position 4.
Another hydrogen bond acceptor from the nitrogen at position 1.
A hydrophobic/aromatic feature from the benzylidene group.
The imine nitrogen could also act as a hydrogen bond acceptor.
Once a pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases. mdpi.com This process filters for molecules that match the defined pharmacophoric features, allowing for the rapid identification of novel compounds with a high probability of being active against the target of interest. This approach has been successfully applied to quinazoline derivatives to discover new inhibitors for targets like acetylcholinesterase and EGFR. mdpi.comresearchgate.net
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These calculations can provide valuable information about the molecule's geometry, charge distribution, and orbital energies.
For derivatives of quinazolin-4-one, DFT studies have been used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. researchgate.net
Other calculated parameters include ionization potential, electron affinity, electronegativity, hardness, and softness. These quantum chemical descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to build models that predict the biological activity of new compounds based on their electronic properties. For example, the electrophilicity index can predict a molecule's susceptibility to nucleophilic attack. researchgate.net
Table 2: Calculated Quantum Chemical Properties for a Representative Quinazolin-4-one Schiff Base Derivative
| Parameter | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -2.10 eV |
| Energy Gap (HOMO-LUMO) | 4.15 eV |
| Ionization Potential | 6.25 eV |
| Electron Affinity | 2.10 eV |
| Hardness (η) | 2.075 |
| Softness (S) | 0.482 |
| Electronegativity (χ) | 4.175 |
| Electrophilicity Index (ω) | 4.20 |
Note: Data is based on DFT calculations for a specific derivative and serves as an illustrative example. researchgate.net
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction is a critical step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. These predictions help to identify candidates with favorable drug-like properties and to flag potential liabilities before resource-intensive synthesis and testing. nih.gov
For this compound and its analogs, various ADME parameters are typically predicted. One of the most common filters is Lipinski's "Rule of Five," which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following rules: a molecular weight of over 500 Da, a logP (octanol-water partition coefficient) over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
Studies on various quinazolin-4-one derivatives have shown that they generally exhibit good ADMET profiles. researchgate.netnih.gov Online tools and software like SwissADME and admetSAR are often used to predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for AMES toxicity or carcinogenicity. mdpi.com Many synthesized quinazolin-4-one derivatives are predicted to have good oral bioavailability.
Table 3: Predicted ADME Properties for Representative Quinazolin-4-one Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Violations | Predicted BBB Penetration | Predicted HIA |
| Derivative 1 | 263.28 | 2.44 | 0 | 3 | 0 | Yes | Yes |
| Derivative 2 | 355.39 | 3.91 | 1 | 4 | 0 | Yes | Yes |
| Derivative 3 | 331.15 | 3.50 | 0 | 3 | 0 | Yes | Yes |
Note: This table presents a compilation of predicted data for various 3-substituted quinazolin-4-one derivatives from the literature to illustrate typical ADME profiles. mdpi.com
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The synthesis of quinazolinone Schiff bases is evolving beyond traditional methods, with a strong emphasis on green chemistry principles to enhance efficiency, reduce waste, and improve safety. nih.gov Future research is focused on optimizing and scaling up these sustainable approaches.
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool, significantly reducing reaction times from hours to mere minutes and often improving product yields. researchgate.netrsc.org Microwave irradiation provides uniform heating, leading to faster and more efficient reactions for synthesizing 3-amino-2-phenylquinazolin-4(3H)-one and related Schiff bases. researchgate.net
Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound irradiation promotes chemical reactions through acoustic cavitation, offering benefits like shorter reaction times, higher yields, and milder conditions compared to conventional heating. nih.govnih.gov This energy-efficient method is being explored for the multi-component synthesis of quinazolinone derivatives, often in conjunction with novel nanocatalysts. nih.govnih.gov
Green Catalysts and Solvents: There is a growing trend towards replacing hazardous catalysts and solvents. Research has demonstrated the use of natural catalysts like lemon juice, which acts as a green solvent and biocatalyst. nih.gov Deep eutectic solvents are also being employed in combination with microwave and ultrasound methods. researchgate.net Furthermore, novel magnetically recoverable nanocatalysts, such as palladium supported on zinc ferrite, are being developed. nih.gov These catalysts function effectively in eco-friendly solvent systems like PEG/water, can be easily separated from the reaction mixture using an external magnet, and can be reused multiple times, aligning with the principles of sustainable chemistry. nih.govnih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine three or more reactants in a single step to form a complex product, minimizing intermediate separation steps and reducing solvent waste. nih.govnih.gov The development of new MCRs for quinazolinone synthesis, often facilitated by innovative catalysts, represents a significant direction for creating molecular diversity with high atom economy. nih.gov
Table 1: Comparison of Modern Synthetic Methodologies for Quinazolinone Schiff Bases
| Methodology | Key Advantages | Catalyst/Solvent Examples |
|---|---|---|
| Microwave-Assisted | Drastically reduced reaction times, higher yields, energy efficiency. researchgate.netrsc.org | Phosphomolybdic acid, solvent-free conditions. mdpi.com |
| Ultrasound-Assisted | Shorter reaction times, improved yields, milder conditions. nih.govnih.gov | Pt–MWCNTs nanocomposites, nano-CoAl2O4. nih.govrsc.org |
| Green Catalysis | Recyclability, reduced toxicity, sustainability. nih.govnih.gov | Lemon juice, magnetically recoverable Pd catalysts. nih.govnih.gov |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. nih.govnih.gov | Magnetic nanocatalysts in PEG/water systems. nih.gov |
Exploration of Untapped Biological Targets and Disease Areas
While the anticancer and antimicrobial activities of quinazolinone Schiff bases are well-established, emerging research is uncovering their potential against a wider array of diseases by exploring previously untapped biological targets.
Antiviral Activity: Derivatives of 3-(benzylideneamino)-2-phenyl quinazoline-4(3H)-one have demonstrated notable in vitro antiviral activity against a broad spectrum of viruses, including Herpes Simplex Virus (HSV-1, HSV-2), Feline Corona Virus, and various influenza strains. nih.govrsc.org Further research is aimed at identifying the specific viral proteins or host factors targeted by these compounds to elucidate their mechanisms of action and optimize their antiviral efficacy, including against human rotavirus. nih.gov
Anti-inflammatory and Analgesic Effects: New series of quinazolinone Schiff bases are being synthesized and evaluated as potent anti-inflammatory and analgesic agents. nih.gov Some of these compounds exhibit inhibitory activity against key enzymes in the inflammatory pathway, such as microsomal prostaglandin (B15479496) E2-synthase 1 (mPGES-1) and nitric oxide synthases (iNOS and nNOS). nih.govniscpr.res.in Structure-activity relationship (SAR) studies have revealed that compounds with electron-withdrawing groups (e.g., -Cl, -NO2) often show excellent anti-inflammatory properties. nih.gov
Neuroprotective Potential: The quinazolinone scaffold is being investigated for its neuroprotective effects. Specifically designed derivatives have shown promising cell protection in models of neuronal injury, suggesting their potential as therapeutic agents for neurodegenerative disorders. rsc.org Future work will likely focus on identifying their molecular targets within the central nervous system and evaluating their efficacy in more complex disease models.
Enzyme Inhibition: Beyond their established role as kinase inhibitors in cancer, these compounds are being explored as inhibitors of other enzyme classes. researchgate.net For instance, certain derivatives have been identified as inhibitors of nitric oxide synthase, which could be beneficial in conditions like stroke. niscpr.res.in This opens avenues for designing selective inhibitors for various enzymatic targets implicated in a range of pathologies.
Integration of Advanced Computational Techniques with Experimental Research
The synergy between in silico computational methods and traditional wet-lab experimentation is accelerating the discovery and optimization of quinazolinone Schiff bases. These techniques provide deep insights into molecular interactions, helping to rationalize experimental outcomes and guide the design of more potent and selective molecules.
Molecular Docking: This is a widely used computational tool to predict the binding orientation and affinity of a ligand to its target protein. nih.gov Studies on quinazolinone Schiff bases have used docking to understand their interactions with targets like bacterial DNA gyrase, SARS-CoV-2 proteins (main protease, spike glycoprotein), and various cancer-related kinases. nih.govnih.gov These simulations help identify key hydrogen bonds and hydrophobic interactions that are crucial for biological activity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and conformational changes over time. nih.gov This technique has been applied to quinazolinone derivatives to confirm the stability of their binding to targets like cancer-related proteins and SARS-CoV-2 enzymes, often analyzed through Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots. nih.govnih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are being developed to establish a mathematical relationship between the chemical structures of quinazolinone derivatives and their biological activities. nih.gov These models are powerful predictive tools that can forecast the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govresearchgate.net
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is becoming a standard step in early-stage drug discovery. nih.govrsc.org These computational models assess the drug-likeness of new quinazolinone Schiff bases, predicting their pharmacokinetic profiles and potential liabilities, which helps to reduce late-stage failures in drug development. nih.govresearchgate.net
Design and Synthesis of Multi-Target Directed Ligands
The complexity of diseases like cancer and viral infections has spurred the development of Multi-Target Directed Ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. The quinazolinone scaffold is an ideal platform for this approach.
Dual Kinase Inhibition in Cancer: The quinazoline (B50416) core is a well-known "privileged scaffold" in kinase inhibitor design. nih.gov Researchers are creating hybrid molecules that can dually inhibit multiple Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2, or kinases from different pathways like EGFR and BRAFV600E. nih.govnih.gov This strategy aims to overcome drug resistance and improve therapeutic efficacy by blocking redundant signaling pathways. nih.gov
Combined Cytotoxic and Antiangiogenic Activity: Novel quinazoline derivatives have been designed to possess both microtubule-depolymerizing cytotoxic effects and antiangiogenic activity through the inhibition of kinases like VEGFR-2 and PDGFR-β. nih.gov Such dual-action compounds can attack tumors directly while also cutting off their blood supply.
Multi-Target Antiviral Agents: In the context of viral diseases, quinazolinone-Schiff base conjugates have been investigated computationally as potential inhibitors of multiple essential SARS-CoV-2 proteins, including the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), and spike glycoprotein. nih.govrsc.org This multi-pronged approach could lead to more robust antiviral therapies that are less susceptible to viral mutations.
Development of Prodrugs and Targeted Delivery Systems
To overcome challenges such as poor water solubility, low bioavailability, and off-target toxicity, researchers are exploring prodrug strategies and advanced drug delivery systems for quinazolinone derivatives.
Prodrug Design: While specific examples for 3-[(Z)-benzylideneamino]quinazolin-4-one are still emerging, the general principle involves chemically modifying the parent drug to create an inactive form that, once administered, metabolically converts to the active agent at the desired site of action. This can improve solubility, stability, and pharmacokinetic properties. Future research will likely focus on designing ester, amide, or phosphate-based prodrugs of hydroxylated quinazolinone Schiff bases to enhance their delivery.
Targeted Nanoparticle Delivery: Encapsulating quinazolinone derivatives within nanocarriers is a promising strategy for targeted therapy. For instance, a reduction-sensitive polymeric micelle has been developed to deliver a quinazolinone derivative specifically to tumor cells. rsc.orgresearchgate.net These nanoparticles were designed to be stable in circulation but to disassemble in the high-glutathione environment of cancer cells, releasing the drug directly at the target site. rsc.org This approach not only enhances efficacy but also significantly reduces systemic toxicity. researchgate.net Future work will involve tailoring these nanocarriers with specific ligands (e.g., antibodies, peptides) for even more precise targeting of diseased tissues.
Investigation into the Supramolecular Chemistry of Quinazolinone Schiff Bases
The ability of quinazolinone Schiff bases to engage in non-covalent interactions and form ordered structures is an emerging area of research with applications beyond medicine, particularly in materials science and analytical chemistry.
Chemosensor Development: The quinazolinone Schiff base structure is well-suited for coordinating with metal ions. This property has been harnessed to create highly sensitive and selective chemosensors. nih.gov Researchers have developed derivatives that exhibit a distinct colorimetric or fluorescent "turn-on" response upon binding to specific ions like Zn²⁺ and Ni²⁺, allowing for their detection at nanomolar concentrations. nih.govresearchgate.net A nano-hybrid complex has also been used as a sensor for monitoring water for lead (Pb²⁺) ions. ekb.eg This opens up possibilities for their use in environmental monitoring and biological imaging.
Self-Assembly and Supramolecular Gels: The planar structure and potential for hydrogen bonding and π-π stacking in quinazolinone derivatives make them candidates for creating self-assembling systems. While this area is still in its infancy for this specific class, related Schiff bases have been shown to form supramolecular structures like vesicles for drug delivery. researchgate.net Future investigations could explore the ability of these compounds to form gels, liquid crystals, or other ordered materials with unique photophysical or electronic properties.
Q & A
Q. What is the standard synthetic route for 3-[(Z)-benzylideneamino]quinazolin-4-one?
The compound is synthesized via Schiff base formation between 3-amino-2-phenylquinazolin-4(3H)-one and substituted benzaldehydes. The reaction typically involves refluxing in ethanol or methanol with catalytic acetic acid. Structural confirmation relies on spectral techniques (¹H/¹³C NMR, IR, and mass spectrometry), where the imine (C=N) stretch in IR (~1600 cm⁻¹) and characteristic proton shifts in NMR are critical for verifying the Z-configuration .
Q. What biological activities have been experimentally validated for this compound?
Derivatives exhibit antiviral activity against herpes simplex virus-1 (HSV-1), with 2-hydroxy-substituted analogs showing enhanced potency (EC₅₀ values <10 µM). Cytotoxicity assays (e.g., MTT on HeLa cells) reveal selective toxicity, while anti-inflammatory activity is linked to NF-κB/AP-1 inhibition .
Q. What safety protocols are recommended for handling this compound?
Use full PPE (gloves, lab coat, goggles), avoid skin contact, and work in a fume hood. Toxicity data (H303/H313/H333 codes) indicate potential harm via ingestion, skin contact, or inhalation. Dispose of waste via approved hazardous channels .
Advanced Research Questions
Q. How do substituents on the benzylidene group influence biological activity?
Electron-donating groups (e.g., -OH, -OCH₃) at the benzylidene para-position enhance antiviral activity by improving solubility and target binding. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce efficacy but may improve thermal stability. Structure-activity relationship (SAR) studies require systematic substitution and in vitro screening .
Q. What are the advantages of electrochemical synthesis over traditional methods for quinazolin-4-one derivatives?
Electrochemical methods (e.g., Al/C electrode system in acetic acid) enable room-temperature synthesis with yields >85%, avoiding high temperatures and transition-metal catalysts. This approach is scalable and eco-friendly, critical for green chemistry applications .
Q. How can computational methods optimize toxicity profiles of quinazolin-4-one derivatives?
Quantitative structure-toxicity relationship (QSTR) models predict toxicity using descriptors like logP and topological polar surface area. Molecular docking identifies off-target interactions (e.g., cytochrome P450 enzymes), guiding structural modifications to reduce hepatotoxicity .
Q. What analytical challenges arise in characterizing Schiff base tautomerism in these compounds?
Tautomeric equilibria (e.g., enol-imine vs. keto-amine forms) complicate NMR interpretation. Dynamic ¹H NMR at variable temperatures and X-ray crystallography are essential to resolve tautomerism and confirm the dominant Z-configuration .
Data Contradiction and Validation
Q. Why do antiviral activity results vary across studies?
Discrepancies arise from assay conditions (e.g., cell lines, viral strains) and substituent positional isomerism. For example, 2-hydroxy substitution on the benzylidene group consistently improves activity, while meta-substitution may reduce potency .
Q. How can conflicting cytotoxicity data be resolved?
Standardize testing protocols (e.g., MTT vs. SRB assays) and validate against reference compounds (e.g., doxorubicin). Cross-laboratory replication and meta-analysis of IC₅₀ values are recommended .
Methodological Tables
Table 1: Key Synthetic Methods Comparison
Table 2: Biological Activity of Selected Derivatives
| Substituent (R) | Antiviral EC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) | Key SAR Insight |
|---|---|---|---|
| 2-OH | 8.2 | 12.4 | Enhanced solubility and target binding |
| 4-NO₂ | >50 | 25.7 | Reduced potency, improved stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
